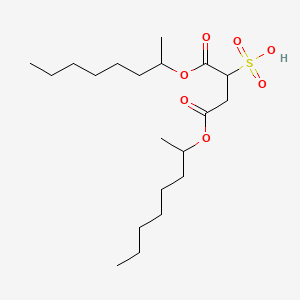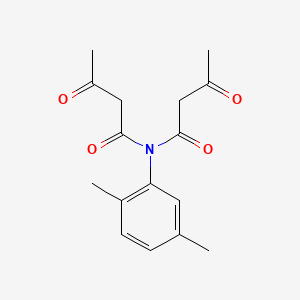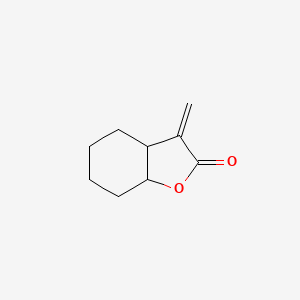
1,4-Diisooctyl sulphosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diisooctyl sulphosuccinate, also known as dioctyl sodium sulfosuccinate, is a surfactant widely used in various industries. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is commonly used in pharmaceuticals, cosmetics, food, and industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,4-Diisooctyl sulphosuccinate involves an esterification reaction between isooctanol and maleic anhydride, followed by a sulfonation reaction. The process can be summarized as follows :
Esterification Stage: Isooctanol and maleic anhydride undergo an alcoholysis reaction in the presence of a catalyst and a color fixative. The reaction is carried out at 115°C, followed by an increase in temperature to 185-205°C to form diisooctyl maleate.
Sulfonation Stage: Diisooctyl maleate is then subjected to a reflux reaction with sodium hydrogen sulfite and water. The residual isooctanol is removed during the reflux process to obtain dioctyl sodium sulfosuccinate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized to reduce raw material costs and improve the quality of the final product. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diisooctyl sulphosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted sulfosuccinate esters.
Aplicaciones Científicas De Investigación
1,4-Diisooctyl sulphosuccinate has numerous applications in scientific research:
Mecanismo De Acción
1,4-Diisooctyl sulphosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of substances. In biological systems, it increases the water content in stools, making them softer and easier to pass . The compound interacts with the lipid bilayer of cell membranes, enhancing permeability and facilitating the absorption of water .
Comparación Con Compuestos Similares
Similar Compounds
Docusate Sodium: Another name for dioctyl sodium sulfosuccinate, commonly used as a stool softener.
Dioctyl Sulfosuccinate: A similar compound with identical surfactant properties.
Sodium Lauryl Sulfate: A surfactant with similar applications but different chemical structure and properties.
Uniqueness
1,4-Diisooctyl sulphosuccinate is unique due to its dual alkyl chains, which provide superior wetting and emulsifying properties compared to other surfactants. Its ability to form stable emulsions and micelles makes it highly effective in various applications, from pharmaceuticals to industrial processes .
Propiedades
Número CAS |
29699-21-6 |
|---|---|
Fórmula molecular |
C20H38O7S |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) |
Clave InChI |
DIDMQECWEAWNQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)








![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)


